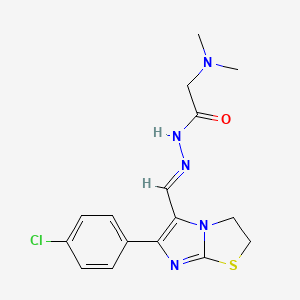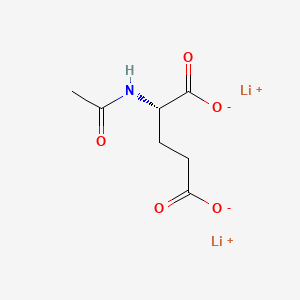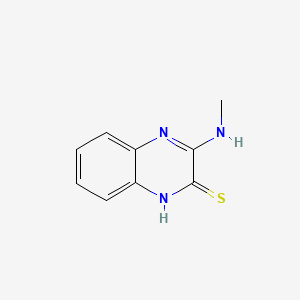
Isodehydroluffariellolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodehydroluffariellolide is a bioactive sesterterpene compound isolated from marine sponges, particularly from the genus Hyrtios . This compound has garnered significant interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isodehydroluffariellolide typically involves the extraction from marine sponges. The process includes the fractionation of the dichloromethane extract of the sponge Hyrtios erectus . The isolation process employs various chromatographic techniques to purify the compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Isodehydroluffariellolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its bioactive properties make it a candidate for use in the development of new pharmaceuticals and other bioactive products.
Wirkmechanismus
The mechanism of action of isodehydroluffariellolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Isodehydroluffariellolide is structurally similar to other sesterterpenes isolated from marine sponges, such as homofascaplysin A and fascaplysin . it is unique in its specific structural features and biological activities. The comparison with similar compounds highlights its potential as a unique bioactive molecule with distinct properties.
List of Similar Compounds
- Homofascaplysin A
- Fascaplysin
- Other sesterterpenes from the genus Hyrtios
Eigenschaften
CAS-Nummer |
132911-45-6 |
|---|---|
Molekularformel |
C25H36O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+ |
InChI-Schlüssel |
PRRMUPFGQLWFJH-IWJUANJQSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)










![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)


